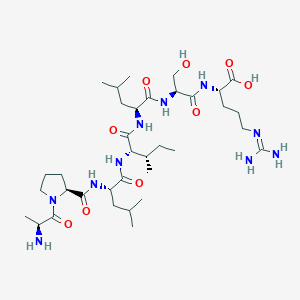![molecular formula C16H21NO B14242459 2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one CAS No. 301193-29-3](/img/structure/B14242459.png)
2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one is an organic compound with the molecular formula C27H34N2O. This compound is known for its unique structure, which includes a cyclopentanone ring substituted with a diethylamino group and a phenylmethylidene group. It is often used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and cyclopentanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is often refluxed for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling.
Comparaison Avec Des Composés Similaires
2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one can be compared with other similar compounds such as:
2-{[4-(Dimethylamino)phenyl]methylidene}cyclopentan-1-one: Similar structure but with dimethylamino group instead of diethylamino group.
2-{[4-(Methoxy)phenyl]methylidene}cyclopentan-1-one: Contains a methoxy group instead of a diethylamino group.
2-{[4-(Chloro)phenyl]methylidene}cyclopentan-1-one: Contains a chloro group instead of a diethylamino group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents.
Propriétés
Numéro CAS |
301193-29-3 |
|---|---|
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
2-[[4-(diethylamino)phenyl]methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C16H21NO/c1-3-17(4-2)15-10-8-13(9-11-15)12-14-6-5-7-16(14)18/h8-12H,3-7H2,1-2H3 |
Clé InChI |
YPWDVLFNMLRPFP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=C2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
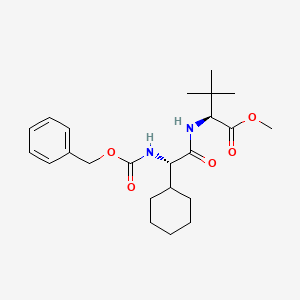

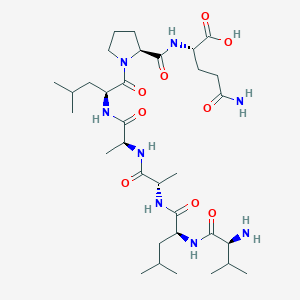
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)

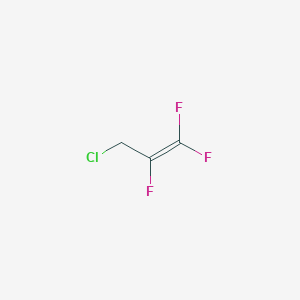

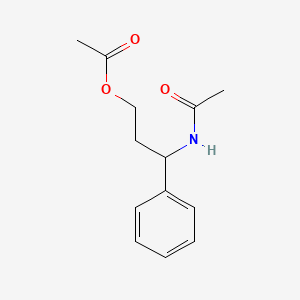



![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
